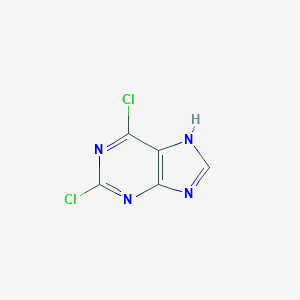
2,6-Dichloropurine
Cat. No. B015474
Key on ui cas rn:
5451-40-1
M. Wt: 189 g/mol
InChI Key: RMFWVOLULURGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07307167B2
Procedure details


2-Amino-6-chloropurine (5.00 g, 29.5 mmol), dichlorodimethylsilane (11.42 g, 88.5 mmol), benzyltriethylammonium chloride (0.40 g, 1.8 mmol) and isoamyl nitrite (5.18 g, 44.2 mmol) were added to heptane (25 ml), and the mixture was heated to 50-60° C. and stirred for 17 hr. After the completion of the reaction, the mixture was filtrated. The obtained crystals were diluted with water (25 ml) and adjusted to pH 4-5 with a 2M aqueous sodium hydroxide solution. After aging under ice-cooling for 1 hr, the mixture was filtrated, and the obtained crystals were recrystallized from methanol. The mixture was dried under reduced pressure at 60° C. to give 2,6-dichloropurine as a white powder (3.68 g, yield 66.1%). The properties of the obtained compound were the same as in Example 1(2).





Name
Yield
66.1%
Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[Cl:12][Si](Cl)(C)C.N(OCCC(C)C)=O>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.CCCCCCC>[Cl:12][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)Cl
|
|
Name
|
|
|
Quantity
|
11.42 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)Cl
|
|
Name
|
|
|
Quantity
|
5.18 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OCCC(C)C
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 17 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The obtained crystals were diluted with water (25 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling for 1 hr
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained crystals were recrystallized from methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was dried under reduced pressure at 60° C.
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=C2NC=NC2=N1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.68 g | |
| YIELD: PERCENTYIELD | 66.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 66% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
